molecular formula C16H26 B12109865 Benzene, 1-methyl-2-nonyl- CAS No. 53657-85-5

Benzene, 1-methyl-2-nonyl-

Cat. No.: B12109865
CAS No.: 53657-85-5
M. Wt: 218.38 g/mol
InChI Key: LLJSRZIVUVDGLA-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where a methyl group and a nonyl group are attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYLNONYLBENZENE can be synthesized through the alkylation of benzene with nonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of METHYLNONYLBENZENE often involves the use of Friedel-Crafts alkylation. This method is favored due to its efficiency in producing high yields of the desired product. The reaction is carried out in large reactors where benzene and nonyl chloride are mixed with a catalytic amount of aluminum chloride .

Chemical Reactions Analysis

Types of Reactions

METHYLNONYLBENZENE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYLNONYLBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYLNONYLBENZENE involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl and nonyl groups, which can activate the benzene ring towards electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar in structure but with an ethyl group instead of a nonyl group.

    Propylbenzene: Contains a propyl group attached to the benzene ring.

    Butylbenzene: Features a butyl group on the benzene ring.

Uniqueness

METHYLNONYLBENZENE is unique due to its longer alkyl chain (nonyl group), which imparts distinct physical and chemical properties compared to shorter alkylbenzene derivatives. This longer chain can influence its solubility, boiling point, and reactivity in various chemical processes .

Properties

CAS No.

53657-85-5

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

1-methyl-2-nonylbenzene

InChI

InChI=1S/C16H26/c1-3-4-5-6-7-8-9-13-16-14-11-10-12-15(16)2/h10-12,14H,3-9,13H2,1-2H3

InChI Key

LLJSRZIVUVDGLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1C

Origin of Product

United States

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